![molecular formula C9H14N2O12P2 B15140025 [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15140025.png)
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate typically involves the phosphorylation of uridine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by selective phosphorylation using phosphoric acid derivatives. The reaction conditions often require the use of catalysts and specific pH levels to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using biotechnological methods. Microbial fermentation processes are employed, where genetically engineered microorganisms are used to produce uridine-5’-diphosphate in large quantities. These methods are optimized for high yield and purity, making them suitable for commercial applications .
化学反応の分析
Types of Reactions
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine-5’-triphosphate (UTP).
Reduction: Reduction reactions can convert it back to uridine-5’-monophosphate (UMP).
Substitution: Nucleophilic substitution reactions can modify the phosphate groups, leading to the formation of different nucleotide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoric acid, sodium borohydride (for reduction), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include uridine-5’-triphosphate (UTP), uridine-5’-monophosphate (UMP), and other nucleotide derivatives that play significant roles in cellular metabolism .
科学的研究の応用
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nucleotide analogs.
Biology: The compound is essential in studying carbohydrate metabolism and glycogen synthesis.
Medicine: It is investigated for its potential therapeutic applications in treating metabolic disorders.
作用機序
The mechanism of action of [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate involves its role as a substrate for various enzymes. It acts as a donor of phosphate groups in phosphorylation reactions, which are critical for the activation and regulation of metabolic pathways. The molecular targets include enzymes involved in glycogen synthesis and carbohydrate metabolism .
類似化合物との比較
Similar Compounds
- Uridine-5’-monophosphate (UMP)
- Uridine-5’-triphosphate (UTP)
- Cytidine-5’-diphosphate (CDP)
Uniqueness
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate is unique due to its specific role in glycogen synthesis and its ability to act as a phosphate donor in various biochemical reactions. Unlike UMP and UTP, which have different roles in nucleotide metabolism, this compound is specifically involved in the synthesis of glycogen and other polysaccharides .
特性
分子式 |
C9H14N2O12P2 |
|---|---|
分子量 |
404.16 g/mol |
IUPAC名 |
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/t4-,6+,7?,8-/m1/s1 |
InChIキー |
XCCTYIAWTASOJW-JDNPWWSISA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


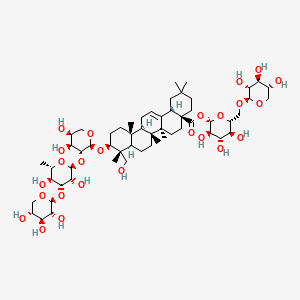
![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)

![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)
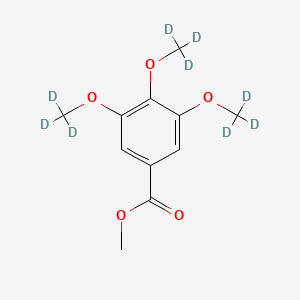
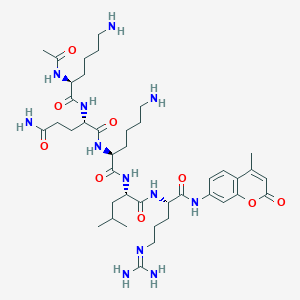



![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
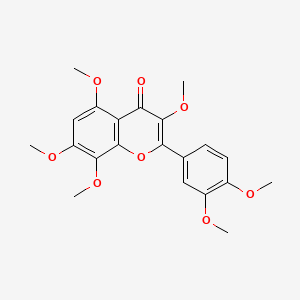
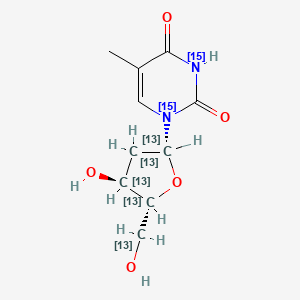
![3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione](/img/structure/B15140026.png)
![(1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B15140034.png)
